3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS No.: 1220028-91-0
Cat. No.: VC2845528
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220028-91-0 |
|---|---|
| Molecular Formula | C12H17Cl2NO |
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 3-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H |
| Standard InChI Key | NPNOVFURRHTGCO-UHFFFAOYSA-N |
| SMILES | C1CNCC1COCC2=CC=CC=C2Cl.Cl |
| Canonical SMILES | C1CNCC1COCC2=CC=CC=C2Cl.Cl |
Introduction
Chemical Identity and Basic Properties
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chlorobenzyl-substituted pyrrolidine derivative with significant potential in pharmaceutical research. The compound features a pyrrolidine ring with a chlorobenzyl ether moiety at the 3-position and exists as the hydrochloride salt.
Chemical Identifiers
The compound can be identified through various systematic naming conventions and registry numbers as presented in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 1220028-91-0 |
| Molecular Formula | C12H17Cl2NO |
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 3-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H |
| Standard InChIKey | NPNOVFURRHTGCO-UHFFFAOYSA-N |
| SMILES | C1CNCC1COCC2=CC=CC=C2Cl.Cl |
| Canonical SMILES | C1CNCC1COCC2=CC=CC=C2Cl.Cl |
| PubChem Compound ID | 56829906 |
Table 1: Chemical Identifiers of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Structural Characteristics
Molecular Structure
The molecular structure of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride consists of several key components:
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A pyrrolidine ring (5-membered nitrogen heterocycle)
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A methyl linker at the 3-position of the pyrrolidine ring
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An oxygen atom creating an ether linkage
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A 2-chlorobenzyl group attached to the ether oxygen
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A hydrochloride salt forming an ionic bond with the pyrrolidine nitrogen
The structure contains two chlorine atoms - one as part of the 2-chlorobenzyl group and another as the counterion in the hydrochloride salt.
Structural Comparison with Related Compounds
Several structurally related compounds have been documented in chemical databases and literature, allowing for comparative analysis of their properties and potential applications.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride | 1220028-91-0 | C12H17Cl2NO | 262.17 g/mol | Reference compound |
| 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride | 1219980-03-6 | C12H17Cl2NO | 262.18 g/mol | Chlorine at 3-position of benzyl group |
| 3-(((4-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride | 1220037-01-3 | C13H19Cl2NO | 276.20 g/mol | Chlorine at 4-position of benzyl group |
| 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride | 1219949-10-6 | C13H20ClNO | 241.76 g/mol | Methyl instead of chlorine on benzyl group |
| 3-(((2,4-Dichlorobenzyl)oxy)methyl)pyrrolidine hydrochloride | 1219967-75-5 | C12H16Cl3NO | 296.62 g/mol | Additional chlorine at 4-position of benzyl group |
Table 2: Comparison of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride with Structurally Related Compounds
Physical and Chemical Properties
The physical and chemical properties of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride determine its behavior in various conditions and its potential applications in research and synthesis.
Chemical Properties
As a pyrrolidine derivative, this compound exhibits chemical properties characteristic of secondary amines (in its free base form) and demonstrates reactivity patterns typical of benzyl ethers. Key chemical properties include:
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Basicity: The pyrrolidine nitrogen is moderately basic, with typical pyrrolidine structures having pKa values around 11
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Nucleophilicity: The nitrogen atom acts as a nucleophile in various reactions
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Stability: The benzyl ether linkage is stable under neutral conditions but can undergo cleavage under strongly acidic or basic conditions
Applications in Research and Development
Pharmaceutical Research
Pyrrolidine derivatives, including 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride, have significant potential in pharmaceutical research based on the general properties of this structural class.
The pyrrolidine ring is a common structural motif in medicinal chemistry due to its favorable physicochemical properties and conformational characteristics. Research indicates that pyrrolidine derivatives demonstrate various biological activities, including:
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Enzyme inhibition: Pyrrolidine derivatives can act as inhibitors of various enzymes
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Receptor modulation: Some pyrrolidine compounds demonstrate activity at neuroreceptors
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Building blocks: Used in the synthesis of more complex bioactive molecules
Chemical Research
The compound may serve as:
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An intermediate in synthetic organic chemistry
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A model compound for studying reaction mechanisms
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A reference standard for analytical techniques
Analytical Methods for Characterization
Several analytical techniques are commonly employed for the characterization and quality control of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride and similar compounds.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Infrared (IR) Spectroscopy:
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Mass Spectrometry:
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Thin-Layer Chromatography (TLC):
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Rapid method for reaction monitoring and purity assessment
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Common solvent systems include combinations of dichloromethane, methanol, and ammonia
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Research Significance and Future Directions
Future Research Directions
Several potential avenues for future research with this compound include:
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Structure-activity relationship (SAR) studies comparing various chlorobenzyl-substituted pyrrolidines
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Investigation of receptor binding properties and potential pharmacological activities
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Development of more efficient synthetic routes and scale-up processes
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Exploration as a building block for more complex molecular architectures
Challenges and Opportunities
The development and application of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride face several challenges:
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Limited published data on biological activity specific to this compound
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Need for efficient synthetic routes and purification methods
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Potential safety concerns requiring thorough toxicological assessment
These challenges present opportunities for researchers to:
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Conduct comprehensive biological screening
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Develop improved synthetic methodologies
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Establish detailed safety profiles for research and potential applications
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